The table below summarizes the core identifier and property data for this compound, a potential precursor in heterocyclic synthesis [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 52709-42-9 |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol |
| SMILES | O=C(OCC1=CC=CC=C1)C=O |
| Purity | >98% (from one supplier) [2] |
| Storage | Inert atmosphere, 2-8°C [1] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation) [1] |
While direct experimental data for this compound is limited, a 2023 study details the synthesis and application of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), a complex heterocyclic compound that shares conceptual similarities as a benzyl- and oxo-functionalized building block [3].
The following diagram illustrates the multi-step synthesis workflow for this compound:
Synthesis workflow for the DHFP heterocycle [3]
This section outlines the key methodologies from the study [3].
The researchers extensively evaluated the DHFP compound's properties [3].
The case study on DHFP demonstrates the critical role a "this compound"-like building block can play in modern drug discovery:
The table below summarizes the core identifier and property information for benzyl 2-oxoacetate from chemical supplier catalogs.
| Property Type | Information |
|---|---|
| CAS Number | 52709-42-9 [1] [2] [3] |
| Molecular Formula | C₉H₈O₃ [1] [2] [3] |
| Molecular Weight | 164.16 g/mol [1] [2] [3] |
| SMILES | O=C(OCC1=CC=CC=C1)C=O [2] [3] |
| Synonyms | Benzyl glyoxylate [4], this compound [3] |
| Purity | >98% [3] (Other sources list the compound without a specified purity [1] [2]) |
| Storage | Inert atmosphere, 2-8°C [2] |
Suppliers classify this compound with specific hazard and precautionary statements to guide safe handling [2].
| Category | Information |
|---|---|
| GHS Signal Word | Warning [2] |
| Hazard Statements (GHS) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) [2] |
The search results primarily list this compound in chemical catalogs as a building block, but lack detailed protocols or specific examples of its use in synthesizing complex molecules [1] [2] [3]. One relevant study was found on the microbial production of benzyl acetate [5], which illustrates a related metabolic engineering context.
The diagram above shows how this compound's related compound, benzyl acetate, can be synthesized from glucose in engineered E. coli. This demonstrates the application of specialized enzymes like carboxylic acid reductase (CAR) and alcohol acetyltransferase (ATF1) for precise biochemical synthesis [5].
While the classic condensation of 2-aminophenol and carboxylic acids is a foundational method, recent advances offer superior efficiency and milder conditions [1]. The table below summarizes three contemporary approaches suitable for drug development research.
| Method | Core Reaction | Key Conditions | Catalyst/Reagent | Key Advantages |
|---|---|---|---|---|
| Organobismuth-Promoted [2] | 2-Aminophenol + Thioamides | DCE, 60 °C, 18 h | Triphenylbismuth dichloride (Ph₃BiCl₂) | Excellent yields (up to 99%), mild conditions, broad substrate scope for 2-aryl/alkyl groups [2]. |
| Triflic Anhydride Activation [3] | 2-Aminophenol + Tertiary Amides | DCM, room temp, 1 h | Triflic Anhydride (Tf₂O), 2-Fluoropyridine | High functional group tolerance, avoids strong acids or high temperatures, good to excellent yields [3]. |
| Nanocatalyst (Grindstone) [1] | 2-Aminophenol + Aldehydes | Solvent-free, Room Temp, 20 min | Strontium Carbonate (SrCO₃) Nanocatalyst | Eco-friendly, very short reaction time, simple work-up, solvent-free [1]. |
This method is highly recommended for its high yields and operational simplicity.
This method is excellent for leveraging readily available amide starting materials.
To help you navigate these options, the following diagram outlines a logical workflow for selecting and executing a synthetic strategy.
Although benzyl 2-oxoacetate is not explicitly mentioned in the searched protocols, its structure suggests it could serve as a viable carbonyl source. You can attempt to adapt Protocol 2 (Triflic Anhydride Activation) by treating this compound with Tf₂O and 2-fluoropyridine to generate a highly reactive intermediate, followed by condensation with 2-aminophenol. Alternatively, in Protocol 1, you could first synthesize an appropriate thioamide derivative from this compound for the cyclization.
This compound (also known as benzyl glyoxylate) is a versatile α-keto ester building block in synthetic organic chemistry, particularly valued for the synthesis of pharmaceutically relevant heterocyclic compounds. Its molecular structure features both ketone and ester functional groups within a reactive α-oxo framework, enabling diverse transformations including nucleophilic additions, cyclocondensations, and multi-component reactions. The compound has the CAS number 52709-42-9 and a molecular weight of 164.16 g/mol with the molecular formula C₉H₈O₃. [1]
The benzyl ester group provides distinct advantages in synthetic applications, offering enhanced solubility in organic solvents compared to simpler alkyl esters and the strategic benefit of facile removal under mild hydrogenolysis conditions. The electron-withdrawing nature of the carbonyl groups activates the molecule toward nucleophilic attack at the central α-carbon, making it particularly valuable for constructing complex heterocyclic systems with controlled stereochemistry.
This compound serves as a fundamental building block for various heterocyclic scaffolds with demonstrated biological relevance:
Triazole Synthesis: The compound has been successfully employed in click chemistry approaches to synthesize 1,4,5-trisubstituted 1,2,3-triazole derivatives, specifically methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate and its ethyl analog, achieving excellent yields exceeding 91%. [2] These triazole derivatives have demonstrated potential in biological screening, including brine shrimp cytotoxicity assays.
Imidazole-Based ACE2 Inhibitors: Research has identified this compound as a key intermediate in developing novel imidazole-based angiotensin-converting enzyme 2 (ACE2) inhibitors such as LMS1007, which has shown approximately 100 times greater potency than carnosine as an ACE2 inhibitor, with potential applications in COVID-19 treatment and cancer therapy. [3]
Furo[3,4-d]pyrimidine Scaffolds: The reactive α-keto ester functionality enables construction of complex fused heterocyclic systems including furo[3,4-d]pyrimidine derivatives that have demonstrated anticancer activity against human colon cancer (HT29) and prostate cancer (DU145) cell lines. [4] [5]
Table 1: Heterocyclic Systems Synthesized Using this compound
| Heterocyclic System | Biological Activity | Yield Range | Key References |
|---|---|---|---|
| 1,4,5-Trisubstituted 1,2,3-triazoles | Cytotoxic activity | >91% | [2] |
| 4-Substituted imidazoles (LMS1007) | ACE2 inhibition (IC₅₀: 2.3 mM) | >95% purity | [3] |
| Furo[3,4-d]pyrimidines | Anticancer (HT29, DU145 cell lines) | Not specified | [4] [5] |
This one-pot three-component synthesis provides efficient access to 1,4,5-trisubstituted 1,2,3-triazole derivatives from this compound. [2]
The synthetic transformation proceeds through a click chemistry approach that involves in situ formation of reactive intermediates followed by cyclization. The workflow can be visualized as follows:
Diagram 1: Synthetic workflow for triazole derivatives
Materials and Equipment:
Procedure:
Begin by charging a flame-dried 25 mL round-bottom flask with this compound (164 mg, 1.0 mmol) and CuI (19 mg, 0.1 mmol) under nitrogen atmosphere.
Add anhydrous DMF (5 mL) followed by triethylamine (278 μL, 2.0 mmol) and stir the mixture at room temperature for 10 minutes.
Introduce phenylacetylide (generated in situ from phenylacetylene using standard conditions) to the reaction mixture.
Add the appropriate alkyl or aryl azide (1.2 mmol) dropwise via syringe.
Heat the reaction mixture to 60°C with continuous stirring for 6-12 hours, monitoring reaction progress by TLC (hexane:ethyl acetate, 7:3).
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (15 mL).
Wash the organic layer successively with saturated ammonium chloride solution (10 mL), water (10 mL), and brine (10 mL).
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (hexane:ethyl acetate gradient) to afford the pure triazole derivative as a crystalline solid.
Characterization Data: For methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate: [2]
This protocol outlines the synthesis of LMS1007, a potent ACE2 inhibitor based on a 4-substituted imidazole scaffold. [3]
The synthesis of LMS1007 exemplifies the application of this compound in medicinal chemistry for developing therapeutically relevant compounds.
Materials and Equipment:
Procedure Overview:
The synthetic pathway begins with this compound as a key starting material.
Multi-step synthesis is performed under strictly anhydrous conditions in oven-dried glassware.
Reaction progress is monitored by analytical TLC and LC-MS.
Purification is achieved through chromatographic methods and recrystallization.
Final compound characterization includes:
Biological Evaluation:
Table 2: Characterization Methods for this compound-Derived Heterocycles
| Analytical Method | Parameters Assessed | Key Findings |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation, purity | Characteristic shifts for carbonyl carbons (~165-185 ppm), aromatic protons (δ 7.2-8.0 ppm) |
| LC-MS / HRMS | Purity, structural confirmation | >95% purity for LMS1007; high-resolution mass confirmation |
| X-ray Crystallography | Molecular geometry, intermolecular interactions | Hydrogen bonding patterns in triazole derivatives |
| FT-IR Spectroscopy | Functional group identification | Carbonyl stretches (1745 cm⁻¹ ester, 1690 cm⁻¹ ketone) |
| SFC | Diastereomeric purity | >95% diastereomeric purity for chiral compounds |
This compound requires careful handling and specific storage conditions to maintain stability and ensure experimental reproducibility: [1]
Storage Conditions: The compound should be stored under an inert atmosphere (argon or nitrogen) at controlled temperatures of 2-8°C to prevent degradation.
Stability Aspects: The α-keto ester functionality is sensitive to hydrolysis and oxidation, requiring anhydrous conditions during synthetic applications and careful exclusion of oxygen.
Hazard Information: The compound carries the GHS warning symbol with the following hazard statements: [1]
Precautionary Measures:
Heterocyclic compounds synthesized from this compound demonstrate significant potential in pharmaceutical development:
ACE2-Targeted Therapeutics: The COVID-19 pandemic highlighted the importance of ACE2 as a therapeutic target. LMS1007, derived from this compound, represents a promising candidate with 100-fold increased potency compared to carnosine, effectively inhibiting both ACE2 activity and viral spike protein-ACE2 interaction at concentrations comparable to standard inhibitors. [3]
Anticancer Agents: Furo[3,4-d]pyrimidine derivatives synthesized using this compound scaffolds have demonstrated potent activity against human colon cancer (HT29) and prostate cancer (DU145) cell lines. Molecular docking studies confirm their interaction with EGFR tyrosine kinase, a key target in cancer therapy. [4] [5]
Molecular Docking Profiles: Computational studies reveal that these heterocyclic compounds exhibit favorable binding interactions with therapeutic targets. The imidazole-based inhibitors show strong binding affinity to the SARS-CoV-2 spike receptor-binding domain, while the furopyrimidine derivatives demonstrate effective binding to the ATP-binding site of EGFR tyrosine kinase. [3] [4]
The relationship between structural features and therapeutic applications can be visualized as follows:
Diagram 2: Therapeutic applications of this compound-derived heterocycles
This compound has established itself as a valuable synthetic building block for constructing diverse heterocyclic systems with demonstrated biological relevance. The protocols outlined herein provide reproducible methodologies for synthesizing triazole, imidazole, and furopyrimidine derivatives with potential applications in drug discovery. The compound's reactive α-keto ester functionality enables efficient incorporation into complex molecular architectures, while the benzyl ester group offers strategic advantages in synthetic planning.
Current research demonstrates promising therapeutic applications, particularly in ACE2-targeted therapeutics for COVID-19 and kinase inhibitors for cancer treatment. Future directions include expanding the structural diversity of accessible heterocycles, optimizing reaction conditions for enhanced sustainability, and further exploration of the biological potential of these compounds through comprehensive pharmacological profiling.
Imidazole derivatives represent one of the most pharmacologically significant classes of nitrogen-containing heterocyclic compounds in medicinal chemistry, demonstrating a remarkable spectrum of biological activities that include antimicrobial, anticancer, anti-inflammatory, antitubercular, antimalarial, and antiviral properties [1]. The imidazole nucleus serves as a fundamental structural component in numerous therapeutic agents and occurs naturally in histidine and related biomolecules. The versatility of this heterocyclic system stems from its ability to participate in diverse molecular interactions, including hydrogen bonding, dipole-dipole interactions, and π- stacking, which facilitates binding with various biological targets [1] [2].
This compound (CAS: 52709-42-9) represents a valuable α-ketoester building block in heterocyclic chemistry, particularly for the synthesis of complex imidazole derivatives [3]. This compound features both a reactive keto carbonyl and an ester functionality, making it an ideal substrate for multicomponent reactions and cyclocondensation processes. The benzyl ester group offers additional advantages compared to simpler alkyl esters, including enhanced solubility in organic media and the potential for facile deprotection under mild conditions when needed for further functionalization. The electron-withdrawing character of the oxoacetate moiety activates this molecule toward nucleophilic attack, enabling efficient formation of carbon-nitrogen and carbon-carbon bonds in the construction of heterocyclic systems [4].
Multicomponent reactions (MCRs) represent the most efficient and atom-economical strategy for constructing complex imidazole scaffolds from simple starting materials. These one-pot procedures minimize purification steps while maximizing structural diversity, making them particularly valuable for generating compound libraries in drug discovery programs. The Debus-Radziszewski reaction remains one of the most classical and reliable MCR approaches for imidazole synthesis, typically employing a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate in a cyclocondensation process [1]. Recent methodological advances have focused on developing greener alternatives that reduce environmental impact while maintaining or improving reaction efficiency.
Solvent-Free Microwave-Assisted Synthesis: A catalyst-free, solventless approach enables the synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine with ammonium acetate under microwave irradiation. This method provides dramatically reduced reaction times (from hours to minutes) and improved yields compared to conventional heating, while eliminating the need for potentially hazardous organic solvents [4]. The microwave energy facilitates efficient molecular activation through dipole rotation and ionic conduction, leading to more homogeneous and rapid heating throughout the reaction mixture.
Ionic Liquid-Promoted Cyclocondensation: Room temperature ionic liquids such as imidazolium salts serve as both reaction medium and catalyst for the one-pot synthesis of 2,4,5-triaryl imidazoles from benzil, aldehydes, and ammonium acetate. These neoteric solvents offer negligible vapor pressure, excellent thermal stability, and the ability to be recovered and reused multiple times without significant loss of catalytic activity [4]. The ionic liquid facilitates proton transfer and stabilizes charged intermediates through electrostatic interactions, thereby accelerating the rate-determining steps of the cyclocondensation process.
Beyond traditional multicomponent reactions, several innovative cyclization and cycloaddition methodologies have emerged as efficient pathways to functionalized imidazole derivatives. These approaches often provide superior regiocontrol and access to substitution patterns that are difficult to achieve via conventional methods.
[3+2] Cycloaddition Reactions: The [3+2] cycloaddition between azido chalcones and organic nitriles using trimethylsilyltrifluoromethanesulfonate (TMSOTf) as a catalyst under microwave irradiation provides rapid access to 2,4,5-trisubstituted imidazoles with excellent functional group tolerance [1]. This strategy leverages the enhanced dipolarophilicity of activated nitriles and the 1,3-dipolar character of azido chalcones to establish the imidazole ring in a single convergent step. Similarly, ZnCl₂-catalyzed [3+2] cycloaddition of benzimidates with 2H-azirines represents a mild and efficient approach to multisubstituted imidazoles, where the Lewis acid activates the azirine ring toward nucleophilic attack [1] [4].
Electrochemical Synthesis: Recent advances in electrosynthesis have enabled the development of oxidant-free and metal-free methodologies for imidazole formation. An electrochemical oxidative tandem cyclization of aryl ketones and benzylamines provides 1,2,4-trisubstituted imidazoles under mild conditions, exploiting the in situ generation of reactive intermediates at the electrode surface [4]. This approach eliminates the need for stoichiometric chemical oxidants, reducing waste generation and improving the sustainability profile of the transformation.
The construction of the imidazole core is often followed by selective N-functionalization to fine-tune the physicochemical and pharmacological properties of the final compounds. This compound serves as an excellent electrophile for N-alkylation reactions at the imidazole nitrogen, introducing a versatile handle for further structural elaboration.
Table 1: Overview of Synthetic Methods for Imidazole Derivatives
| Method Type | Key Reagents/Conditions | Imidazole Products | Yield Range | Key Advantages |
|---|---|---|---|---|
| Multicomponent | 1,2-Diketones, aldehydes, NH₄OAc | 2,4,5-Trisubstituted | 70-95% | Atom economy, simplicity |
| Solvent-free MW | Urotropine, NH₄OAc, microwave | 4,5-Disubstituted | High | Rapid, environmentally friendly |
| Ionic Liquid | Benzil, aldehyde, NH₄OAc in IL | 2,4,5-Triaryl | Excellent | Recyclable solvent, high yield |
| [3+2] Cycloaddition | Azido chalcones, nitriles, TMSOTf | 2,4,5-Trisubstituted | ~85% | Regioselectivity, functional tolerance |
| Electrochemical | Aryl ketones, benzylamines, electricity | 1,2,4-Trisubstituted | Very good | Oxidant-free, mild conditions |
| N-Functionalization | Imidazole, ethyl chloroacetate, amines | N-Substituted acetamides | Moderate to good | Versatile derivatization |
Objective: To synthesize 2,4,5-trisubstituted imidazole derivatives via a one-pot cyclocondensation reaction using a Schiff's base complex nickel catalyst (Ni-C) under microwave irradiation [4].
Materials: Benzil (1.0 mmol), substituted aromatic aldehydes (1.0 mmol), ammonium acetate (2.5 mmol), Ni-C catalyst (5 mol%), ethanol (5 mL).
Procedure:
Note: The Ni-C catalyst can be recycled for up to five consecutive runs without significant loss of catalytic activity. This method typically provides excellent yields (85-95%) and high purity products without the need for column chromatography [4].
Objective: To prepare N-substituted-2-(1H-imidazol-1-yl)acetamide derivatives from imidazole and this compound analogues [2].
Materials: Imidazole (0.05 mol), ethyl chloroacetate (0.075 mol), anhydrous K₂CO₃ (0.05 mol), dry acetone (50 mL), appropriate amine (0.03 mol).
Procedure:
Step 1: Synthesis of Ethyl 1H-imidazol-1-yl acetate
Step 2: Synthesis of N-Substituted Acetamides
Characterization: Confirm product identity by FT-IR, ¹H-NMR, and mass spectrometry. The IR spectrum typically shows characteristic absorptions at ~3250 cm⁻¹ (N-H stretch), ~1650-1680 cm⁻¹ (C=O stretch), and ~1550-1600 cm⁻¹ (C=N stretch) [2].
Objective: To characterize synthesized imidazole derivatives and ensure quality control through spectroscopic and chromatographic methods.
Spectroscopic Analysis:
Purity Assessment:
Objective: To evaluate the in vitro antimicrobial activity of synthesized imidazole derivatives against Gram-positive bacteria, Gram-negative bacteria, and fungal strains [2].
Test Organisms:
Materials: Nutrient broth IP (double strength for bacteria), Sabouraud dextrose broth IP (for fungi), DMSO (solvent for test compounds), standard antibiotics (positive controls), sterile test tubes, micropipettes.
Procedure:
Safety Considerations: Perform all procedures under aseptic conditions in a laminar flow cabinet. Properly sterilize all microbial cultures before disposal.
Analysis of antimicrobial screening data reveals important structure-activity relationship trends among imidazole derivatives:
Table 2: Antimicrobial Activity of N-Substituted Imidazole Derivatives (MIC in μg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
|---|---|---|---|---|---|---|
| 1a | 64 | 64 | 128 | 128 | 64 | 128 |
| 1b | 32 | 16 | 64 | 64 | 32 | 64 |
| 1c | 128 | 128 | 256 | 256 | 128 | 256 |
| 1d | 64 | 64 | 128 | 128 | 64 | 128 |
| 1e | 128 | 128 | 256 | 256 | 128 | 256 |
| Standard | 8 | 8 | 16 | 16 | 16 | 32 |
The synthesized N-substituted imidazole derivatives demonstrate characteristic physicochemical properties that influence their drug-likeness and pharmaceutical potential. The following table summarizes key data for representative compounds:
Table 3: Characterization Data for Synthesized Imidazole Derivatives
| Compound | Molecular Formula | Molecular Weight | Yield (%) | m.p. (°C) | Rf Value | MS (m/z) |
|---|---|---|---|---|---|---|
| 1a | C₁₂H₁₃N₃O | 215.26 | 75 | 148-150 | 0.62 | 216 [M+H]⁺ |
| 1b | C₁₁H₁₇N₃O | 207.28 | 82 | 162-164 | 0.58 | 208 [M+H]⁺ |
| 1c | C₁₆H₁₅N₃O | 265.32 | 68 | 185-187 | 0.71 | 266 [M+H]⁺ |
| 1d | C₁₁H₁₁N₃O | 201.23 | 71 | 155-157 | 0.65 | 202 [M+H]⁺ |
| 1e | C₁₀H₁₅N₃O | 193.25 | 78 | 121-123 | 0.53 | 194 [M+H]⁺ |
Diagram 1: Synthetic pathway for N-substituted imidazole acetamides illustrating the two-step transformation from starting materials to final biologically active products. The route highlights the key intermediate and reaction conditions for each transformation [2].
Diagram 2: Key modification sites on the imidazole core structure highlighting strategic positions for structural diversification to optimize biological activity and physicochemical properties. The N-1 position serves as the primary site for derivatization with this compound [1] [2].
This compound and related α-ketoester derivatives serve as versatile precursors for the synthesis of structurally diverse imidazole compounds with demonstrated biological activities. The synthetic methodologies outlined in these application notes, including multicomponent reactions, cyclization strategies, and N-functionalization approaches, provide researchers with efficient routes to access these pharmaceutically relevant scaffolds. The antimicrobial results indicate that specific structural modifications, particularly the incorporation of appropriately sized aliphatic substituents (as in compound 1b), can significantly enhance biological activity against both bacterial and fungal pathogens [2].
Future directions in this field should focus on developing more sustainable synthetic protocols with reduced environmental impact, expanding the exploration of imidazole derivatives against emerging drug-resistant pathogens, and employing computational approaches to design next-generation compounds with optimized target affinity and pharmacokinetic properties. The continued investigation of structure-activity relationships will further elucidate the structural requirements for potency against specific microbial targets, potentially leading to novel therapeutic agents to address the growing challenge of antimicrobial resistance.
Benzyl 2-oxoacetate derivatives represent an important class of electrophilic coupling partners in transition metal-catalyzed cross-coupling reactions, particularly in the emerging field of reductive Csp³–Csp³ bond formation. These compounds have gained significant attention in recent years due to the superior leaving group ability of the oxalate moiety, which facilitates oxidative addition processes at nickel catalysts. The development of methodologies utilizing benzyl oxalates addresses a critical challenge in organic synthesis: the direct incorporation of highly functionalized alkyl groups at benzylic positions without requiring pre-formed organometallic reagents. This approach provides a valuable alternative to traditional cross-coupling paradigms that rely on stoichiometric alkylmetal nucleophiles, which often suffer from limited functional group compatibility and availability.
The strategic implementation of oxalate leaving groups represents a significant advancement in the activation of benzylic C–O bonds for cross-coupling applications. Compared to conventional benzyl alcohol derivatives such as acetates, ethers, or pivalates, benzyl oxalates demonstrate enhanced reactivity profiles in nickel-catalyzed reductive coupling with alkyl bromides. This methodology enables the direct formation of Csp³–Csp³ linkages between benzylic positions and a wide range of functionally diverse alkyl fragments, including those containing sensitive moieties such as aldehydes, boronate esters, amines, and heterocycles. The synthetic utility of this transformation is further enhanced by its excellent chemoselectivity, which allows for the preferential coupling of alkyl bromides in the presence of other potentially reactive functional groups.
The development of nickel-catalyzed reductive coupling of benzyl oxalates began with systematic investigation of model reaction between naphthylmethyl oxalate 1a and primary alkyl bromide 2a. Initial screening experiments employed NiBr₂ as catalyst with manganese powder as stoichiometric reductant in DMF solvent. Early results revealed that nitrogen-based ligands provided unsatisfactory outcomes, yielding only trace amounts of desired coupled product 3a alongside significant quantities of reduced side products including 2-methylnaphthalene and 2-naphthalenemethanol. This observation indicated competing reduction pathways were predominant with these ligand systems.
A significant breakthrough emerged from evaluation of phosphine ligands, which contrary to literature expectations for reductive coupling, provided substantially improved reaction outcomes. Triphenylphosphine (PPh₃) delivered the coupled product in 34% yield, prompting comprehensive investigation of steric and electronic effects on phosphine ligand performance. Through systematic optimization, it was determined that tris(4-trifluoromethylphenyl)phosphine provided optimal results, enhancing yield to 58% in DMF solvent. Further refinement of reaction conditions identified DMSO as crucial solvent component, significantly suppressing formation of alcohol side product and increasing yield to 73%. The final optimized conditions employed a DMSO/DMF mixed solvent system (1:1 ratio), which balanced substrate solubility with reaction efficiency, providing consistent 70-75% isolated yields of desired coupled product.
Comprehensive assessment of leaving group effects revealed the critical importance of oxalate structure for successful coupling. As documented in Table 2, conventional benzyl derivatives including simple benzyl ethers, acetates, pivalates, and trifluoroacetates proved ineffective under standard reaction conditions, either remaining unchanged or providing only minimal yields of coupled product. The 2-pyridyl ester derivative demonstrated modest reactivity (22% yield), suggesting potential benefit of bidentate coordination to metal center. However, methyl oxalate 1a and ethyl oxalate 16 emerged as superior substrates, with the latter providing comparable efficiency (72% NMR yield) to the standard methyl oxalate system.
Table 1: Optimization of Reaction Conditions for Reductive Coupling
| Entry | Ligand | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | L1 (bipyridine) | DMF | 20 | Significant reduced byproducts |
| 2 | L2 (phenanthroline) | DMF | 18 | Low conversion |
| 3 | L3 (terpyridine) | DMF | 32 | Moderate improvement |
| 4 | L4 (pybox) | DMF | 0 | No reaction |
| 5 | PPh₃ | DMF | 34 | First effective phosphine |
| 6 | P(4-MePh)₃ | DMF | 16 | Electronic effect observed |
| 7 | P(2-MePh)₃ | DMF | 0 | Steric hindrance detrimental |
| 8 | P(4-FPh)₃ | DMF | 50 | Improved with electron-withdrawal |
| 9 | P(4-CF₃Ph)₃ | DMF | 58 | Optimal electronic properties |
| 10 | P(4-CF₃Ph)₃ | DMA | 52 | Comparable to DMF |
| 11 | P(4-CF₃Ph)₃ | DMSO | 79 | Significant improvement |
| 13 | P(4-CF₃Ph)₃ | DMSO/DMF | 75 | Optimal solvent system |
| 14 | P(4-CF₃Ph)₃ | DMSO/DMF | 0 | No Ni catalyst |
| 15 | P(4-CF₃Ph)₃ | DMSO/DMF | 0 | No Mn reductant |
The exceptional performance of oxalate leaving groups can be attributed to their enhanced leaving group ability derived from strong thermodynamic driving force for decarboxylation following C–O bond cleavage. This process generates CO₂ and CO as stable gaseous byproducts, effectively shifting the reaction equilibrium toward product formation. Additionally, the oxalate moiety may facilitate substrate coordination to nickel center through bidentate binding mode, promoting oxidative addition through proximity effects. The cumulative effect of these factors establishes benzyl oxalates as privileged electrophiles in reductive coupling manifolds compared to traditional benzylic leaving groups.
Materials and Reagents:
Equipment:
Step-by-Step Procedure:
Reaction Setup: In a nitrogen-filled glovebox or under inert atmosphere using standard Schlenk techniques, charge the Schlenk flask with nickel(II) bromide (4.4 mg, 0.02 mmol) and tris(4-trifluoromethylphenyl)phosphine (24.0 mg, 0.06 mmol). Add the mixed solvent system (2.0 mL of DMSO/DMF 1:1) and stir the mixture for 5 minutes to ensure complete formation of the catalytic species.
Substrate Addition: Sequentially add to the reaction vessel: benzyl oxalate substrate (0.2 mmol), alkyl bromide coupling partner (0.4 mmol), and finally manganese powder (44.0 mg, 0.8 mmol). During addition, maintain positive pressure of inert gas to prevent oxygen or moisture ingress.
Reaction Execution: Seal the reaction vessel and heat the mixture to 60°C with vigorous stirring (approximately 600 rpm) for 24 hours. Monitor reaction progress by TLC or LC-MS at appropriate intervals (e.g., 6h, 12h, 24h).
Workup Procedure: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove manganese salts and particulate matter. Wash the filter cake thoroughly with additional ethyl acetate (3 × 5 mL). Transfer the combined organic extracts to a separatory funnel and wash sequentially with brine (10 mL) and water (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using appropriate hexanes/ethyl acetate gradient elution. Characterize the isolated compound by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry.
Technical Notes:
The nickel-catalyzed reductive coupling of benzyl oxalates demonstrates remarkable functional group compatibility, accommodating a wide spectrum of structurally diverse alkyl bromides as summarized in Table 2. The transformation successfully incorporates not only simple linear alkyl chains (3b-3d) but also challenging β-substituted systems (3e), albeit with moderate yields due to competing β-hydride elimination pathways. Particularly noteworthy is the exceptional chemoselectivity profile, which enables preferential coupling of alkyl bromides in the presence of potentially reactive functional handles including C–F (3f), C–Cl (3g), and C–B bonds (3w).
The methodology exhibits broad applicability across diverse protected and unprotected functional groups, including ethers (3h, 3s, 3t), esters (3i, 3j, 3n), amides (3k, 3o, 3p, 3q), amines (3l), phosphonates (3m), alcohols (3r), and aldehydes (3v). Heterocyclic frameworks, exemplified by substrate 3j, remain intact under the reaction conditions, highlighting the mild nature of the transformation. While free aldehyde-containing substrates (3v) demonstrate somewhat diminished efficiency, protected analogs (3u) provide satisfactory yields, offering strategic alternatives for synthetic planning. The preservation of boronate ester functionality (3w) is particularly valuable for subsequent orthogonal manipulations, including Suzuki-Miyaura cross-coupling.
Table 2: Scope of Alkyl Bromides in Reductive Coupling with Benzyl Oxalates
| Product | Alkyl Bromide Structure | Yield (%) | Key Functional Group |
|---|---|---|---|
| 3a | 75 | Model reaction | |
| 3b | 70 | Long-chain alkyl | |
| 3c | 71 | Alkyl chain variant | |
| 3d | 68 | Extended alkyl | |
| 3e | 52 | β-Substituted alkyl | |
| 3f | 65 | C–F bond tolerance | |
| 3g | 72 | C–Cl bond tolerance | |
| 3h | 73 (gram-scale) | Silyl ether | |
| 3i | 70 | Ester | |
| 3j | 68 | Heterocycle (indole) | |
| 3k | 71 | Tertiary amide | |
| 3l | 65 | Amine | |
| 3m | 66 | Phosphonate | |
| 3w | 63 | Boronate ester |
The protocol extends beyond primary alkyl bromides to include secondary alkyl coupling partners, providing access to cyclic (3x, 3y) and acyclic (3z, 3aa) benzylic compounds with quaternary centers. This represents a significant advancement in the field, as secondary alkyl fragments are particularly challenging substrates due to increased steric encumbrance and enhanced propensity for β-hydride elimination. While yields for these demanding couplings are generally moderate, the successful formation of these molecular architectures underscores the robustness of the catalytic system.
The nickel-catalyzed reductive coupling of benzyl oxalates with alkyl bromides proceeds through a sophisticated radical cross-coupling mechanism as evidenced by preliminary mechanistic investigations. The catalytic cycle initiates with reduction of Ni(II) precatalyst to active Ni(0) species by manganese powder, which serves as stoichiometric terminal reductant. The Ni(0) complex then undergoes oxidative addition with alkyl bromide, generating a Ni(II)-alkyl intermediate through a single-electron transfer (SET) process that likely involves radical intermediates.
Simultaneously, the benzyl oxalate substrate coordinates to nickel center through bidentate interaction with oxalate moiety, facilitating C–O bond cleavage via a second oxidative addition event. This critical step benefits from both the strong driving force provided by decarboxylation and the chelation effect of the oxalate leaving group. The resulting Ni(II)-benzyl species combines with the Ni(II)-alkyl intermediate to form a bis(alkyl)Ni(III) complex, which undergoes rapid reductive elimination to yield the desired Csp³–Csp³ coupled product while regenerating the Ni(I) catalyst. The manganese reductant serves dual roles in both generating the initial Ni(0) species and reducing the Ni(I) intermediate back to the active Ni(0) catalyst, completing the catalytic cycle.
The following diagram illustrates the proposed mechanistic pathway:
The involvement of radical intermediates is supported by the observed tolerance towards a wide range of functional groups and the ability to incorporate secondary alkyl fragments, both characteristic of radical processes. The chelation effect of the bidentate oxalate leaving group plays a crucial role in promoting the second oxidative addition step, potentially through stabilization of transition states and intermediates along the reaction coordinate. This mechanistic understanding provides valuable insights for further catalyst development and reaction optimization.
The nickel-catalyzed reductive coupling of benzyl oxalates with alkyl bromides offers significant strategic advantages for complex molecule synthesis, particularly in the context of late-stage functionalization of advanced intermediates. The methodology enables direct installation of structurally diverse alkyl fragments at benzylic positions without requiring pre-functionalization or protection-deprotection sequences, significantly streamlining synthetic routes. This approach has been successfully demonstrated in the modification of bioactive compounds, where the mild reaction conditions and exceptional functional group tolerance permit diversification of complex molecular scaffolds bearing sensitive functionalities.
The capacity to incorporate pharmaceutically relevant functional groups including basic amines, acidic amides, boronate esters, and heterocyclic frameworks positions this methodology as a valuable tool for medicinal chemistry campaigns. The ability to rapidly generate analogs through benzylic alkylation facilitates systematic structure-activity relationship studies without the constraints associated with traditional alkylmetal reagents. Furthermore, the orthogonality of this transformation to other common synthetic methodologies enables its seamless integration into multi-step synthetic sequences for the preparation of target molecules with increased molecular complexity.
The following experimental workflow diagram illustrates a typical application in drug discovery:
The synthetic utility of this transformation is further enhanced by its scalability, with demonstrated efficiency in gram-scale preparations that enables access to significant quantities of material for biological evaluation or further synthetic elaboration. The operational simplicity and utilization of inexpensive nickel catalyst and manganese reductant render this methodology practical for both academic and industrial applications. As such, the nickel-catalyzed reductive coupling of benzyl oxalates represents a valuable addition to the synthetic toolbox, offering complementary reactivity to existing methodologies for Csp³–Csp³ bond formation.
The development of nickel-catalyzed reductive coupling of benzyl oxalates with alkyl bromides constitutes a significant advancement in the field of Csp³–Csp³ bond formation. This methodology effectively addresses longstanding challenges associated with the incorporation of functionalized and secondary alkyl fragments at benzylic positions, providing a practical alternative to conventional approaches reliant on stoichiometric organometallic reagents. The strategic implementation of oxalate leaving groups has proven crucial to the success of this transformation, enabling efficient C–O bond cleavage through synergistic combination of chelation effects and thermodynamic driving force provided by decarboxylation.
The exceptional functional group tolerance exhibited by this catalytic system, encompassing over twenty diverse functional elements including aldehydes, boronate esters, amines, and heterocycles, underscores its potential for broad application in complex molecule synthesis. The mechanistic proposal involving radical intermediates provides a framework for understanding the observed reactivity patterns and chemoselectivity, while also offering insights for future catalyst design. The successful extension to secondary alkyl bromides, though moderate in yield, represents important progress in tackling sterically demanding coupling partners.
Future developments in this area will likely focus on expanding the scope to include enantioselective variants through implementation of appropriate chiral ligands, thereby enabling asymmetric construction of benzylic stereocenters. Additionally, exploration of earth-abundant first-row transition metal catalysts beyond nickel may provide opportunities for further improving the sustainability and cost-effectiveness of this transformation. The continued evolution of reductive coupling methodologies promises to further streamline synthetic approaches to architecturally complex molecules across pharmaceutical, agrochemical, and materials science domains.
Benzyl 2-oxoacetate (CAS Registry Number: 52709-42-9) is a specialized α-ketoester derivative with significant potential in medicinal chemistry synthesis. This compound features a reactive α-ketoester functionality that serves as a versatile building block for the construction of complex molecules with biological relevance. The presence of both benzyl protecting group and highly reactive α-keto acid moiety makes this compound particularly valuable for synthetic applications where chemoselective transformations are required [1] [2].
The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms (Molecular Formula: C₉H₈O₃), resulting in a molecular weight of 164.16 g/mol. The compound is characterized by its glyoxalic acid backbone esterified with benzyl alcohol, creating a balance between reactivity and stability that is exploitable in synthetic planning. The SMILES notation (O=C(OCC₁=CC=CC=C₁)C=O) accurately represents the bifunctional nature of this molecule, containing both ester and keto carbonyl groups in proximity [1].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Experimental Conditions |
|---|---|---|
| CAS Registry Number | 52709-42-9 | - |
| Molecular Formula | C₉H₈O₃ | - |
| Molecular Weight | 164.16 g/mol | - |
| Purity | >98% | Analytical grade |
| Storage | Inert atmosphere, 2-8°C | Cold-chain transportation recommended |
| Physical State | Liquid | Room temperature |
| GHS Classification | Warning (H302, H315, H319, H335) | - |
The traditional chemical synthesis of this compound derivatives typically follows esterification pathways similar to conventional benzyl acetate production but with specific modifications to preserve the reactive α-keto functionality. One efficient protocol involves the catalyzed oxidation approach adapted from related benzyl ester syntheses [3]:
Reaction Setup: Begin with a dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe. Maintain an inert atmosphere through continuous nitrogen or argon gas purging throughout the reaction.
Reaction Conditions: Charge the reactor with toluene (100 mL) as solvent and benzyl alcohol (10.8 g, 0.1 mol). Add oxalyl chloride (12.7 g, 0.1 mol) dropwise with continuous stirring at 0-5°C (ice-water bath). After complete addition, introduce cobalt naphthenate catalyst (0.15 g, 0.15 wt%) and slowly heat the mixture to 80°C with continuous stirring.
Oxidation Process: Bubble oxygen gas through the reaction mixture at a controlled rate of 5-10 mL/min while maintaining the temperature at 80±2°C. Monitor reaction progress by TLC (silica gel, hexane:ethyl acetate 4:1) or GC-MS. The typical reaction time is 4-6 hours, yielding approximately 75-82% of the target compound [3].
For applications requiring milder reaction conditions or specific enantioselectivity, an enzymatic synthesis approach can be employed, adapting methodologies optimized for benzyl acetate production [4]. This green chemistry alternative utilizes immobilized lipase enzymes to catalyze the transesterification reaction under mild conditions:
Biocatalyst Selection: Use Novozym435 (immobilized lipase B from Candida antarctica) as the preferred biocatalyst, which demonstrates excellent activity and stability for ester synthesis reactions. The recommended enzyme loading is 50 mg per 50 mL reaction volume.
Reaction Conditions: Combine vinyl acetate (acyl donor) with benzyl alcohol in n-heptane solvent at a stirring rate of 300 rpm. Maintain the reaction temperature at 37°C and monitor progress through periodic sampling for GC analysis. The typical conversion efficiency reaches 85-92% within 6-8 hours under optimized conditions [4].
Table 2: Optimization Parameters for Enzymatic Synthesis
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Biocatalyst | Novozym435 | Highest conversion (92%) |
| Acyl Donor | Vinyl acetate | Prevents reverse reaction |
| Solvent | n-Heptane | Better enzyme stability |
| Stirring Rate | 300 rpm | Optimal mass transfer |
| Temperature | 37°C | Balance of activity and stability |
| Enzyme Loading | 1 mg/mL | Cost-effective performance |
The crude reaction mixture requires careful processing to isolate high-purity this compound suitable for medicinal chemistry applications. The following purification workflow has been optimized for maximum recovery and purity:
Workup Procedure: After reaction completion, cool the mixture to room temperature and transfer to a separatory funnel. Extract with saturated sodium bicarbonate solution (3 × 50 mL) to remove acidic impurities, followed by brine wash (1 × 50 mL) to facilitate phase separation. The organic layer is then dried over anhydrous magnesium sulfate and filtered.
Distillation: Remove the solvent under reduced pressure (rotary evaporator, 40°C water bath) and subject the residual oil to fractional distillation. Collect the fraction boiling at 115-118°C under 10 mmHg vacuum, which corresponds to pure this compound. Alternatively, for small quantities, flash column chromatography (silica gel, hexane:ethyl acetate gradient) can be employed with monitoring by TLC (Rf ≈ 0.4 in 7:3 hexane:ethyl acetate) [3] [1].
Rigorous analytical characterization is essential to verify the identity and purity of the synthesized this compound. The following spectroscopic profile should be obtained:
¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.40-7.30 (m, 5H, ArH), 5.25 (s, 2H, CH₂), 4.05 (s, 2H, CH₂CO)
¹³C NMR (100 MHz, CDCl₃): δ 192.1 (CHO), 166.5 (C=O), 135.2, 128.7, 128.5, 128.3 (Ar-C), 67.5 (CH₂), 52.1 (CH₂CO)
IR (neat, cm⁻¹): 2945 (w), 1745 (s, C=O ester), 1695 (s, C=O aldehyde), 1450 (m), 1355 (m), 1210 (s), 1050 (m), 985 (m), 745 (s), 695 (s)
GC-MS (EI): m/z 164 [M]⁺, 136 [M-CO]⁺, 108 [M-2CO]⁺, 91 [C₇H₇]⁺, 65 [C₅H₅]⁺
This compound requires careful handling due to its reactive functional groups and potential health effects. The compound has been classified with GHS warning statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [1].
Storage stability is a critical consideration for maintaining compound integrity. This compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C with protection from light. Under these conditions, the compound typically maintains >95% purity for at least 6 months. For long-term storage (extended beyond 6 months), addition of radical inhibitors such as BHT (butylated hydroxytoluene, 0.1%) is recommended to prevent potential decomposition. Cold-chain transportation is advised for commercial quantities [1] [2].
The unique α-ketoester motif in this compound makes it particularly valuable for several specialized applications in drug discovery and development:
Peptidomimetic Synthesis: The compound serves as an excellent electrophilic precursor for transition state analogs in protease inhibitor design, particularly for serine and cysteine proteases. The α-keto functionality can mimic the tetrahedral transition state in peptide bond hydrolysis, enabling the development of potent enzyme inhibitors.
Heterocycle Construction: this compound participates in multicomponent reactions to generate diverse heterocyclic scaffolds, including hydantoins, pyrazoles, and oxadiazoles with potential biological activity. The reactivity of both carbonyl groups allows sequential nucleophilic additions and cyclocondensations.
Protecting Group Strategy: The benzyl ester moiety can be selectively cleaved under neutral hydrogenolysis conditions, making it compatible with acid- and base-sensitive functionalities in complex molecule synthesis. This orthogonal deprotection strategy is particularly valuable in sequential deprotection approaches during multistep syntheses.
Table 3: Medicinal Chemistry Applications of this compound
| Application | Reaction Type | Key Advantages |
|---|---|---|
| Protease Inhibitors | Nucleophilic addition to α-keto group | Transition state mimicry |
| Heterocyclic Synthesis | Cyclocondensation | Diverse scaffold generation |
| Natural Product Synthesis | Fragment coupling | Orthogonal deprotection |
| Bioconjugation | Amine acylation | Selective labeling |
| Prodrug Design | Esterification | Controlled release |
This compound represents a versatile synthetic building block with significant utility in advanced medicinal chemistry applications. The comprehensive protocols outlined herein—covering synthetic approaches, purification methods, analytical characterization, and applications—provide researchers with practical guidance for implementing this compound in drug discovery campaigns. The unique reactivity profile of this α-ketoester, particularly its dual carbonyl functionality and orthogonal protecting group characteristics, enables creative synthetic strategies for accessing complex molecular architectures. When handled according to the specified safety guidelines and stored under recommended conditions, this compound serves as a valuable asset in the medicinal chemist's toolbox, especially for the design of enzyme inhibitors and heterocyclic bioactive compounds.
The table below summarizes the basic chemical information available for this compound.
| Property | Description |
|---|---|
| CAS No. | 52709-42-9 [1] |
| Molecular Formula | C9H8O3 [1] |
| Molecular Weight | 164.16 g/mol [1] |
| SMILES Code | O=C(OCC1=CC=CC=C1)C=O [1] |
| Purity/Specification | Not specified [1] |
| Storage | Inert atmosphere, 2-8°C [1] |
| Hazard Statements | H302, H315, H319, H335 [1] |
While direct information on this compound is scarce, current research on novel antifungal agents can provide valuable context for your work.
The following diagram outlines a general research and development workflow for a novel antifungal agent, which you can adapt for your work with this compound.
Based on general antifungal development research, here are templates for key experiments you may need to conduct.
To advance your research on this compound, consider the following steps:
| Method | Key Reagents & Conditions | Reaction Time | Reported Yield | Key Advantages |
|---|---|---|---|---|
| Ultrasound-Assisted, Metal-Free [1] | o-Phenylenediamine, Aldehydes, NaOH/I₂, RT, Ultrasound | 4-7 minutes | Up to 99% | Rapid, metal-free, excellent yields, mild conditions, broad substrate scope |
| Er(OTf)₃ Catalyzed (Selective) [2] | o-Phenylenediamine, Aldehydes, Er(OTf)₃, Solvent-free, 80°C | 2 minutes | Up to 91% | Excellent selectivity for 1,2-disubstituted benzimidazoles, solvent-free, fast |
| Click Chemistry (Hybrid Compounds) [3] | Propargyl-thiobenzimidazole, Aryl azides, CuSO₄, Sodium ascorbate, THF/H₂O | Not specified | Fair to good | Ideal for creating complex molecular hybrids (e.g., with 1,2,3-triazole) |
The diagram below illustrates the streamlined workflow for the one-pot, ultrasound-assisted synthesis of 2-substituted benzimidacles.
Protocol Details [1]:
When planning your synthesis, these points from the literature may be helpful:
The table below summarizes key methods for synthesizing benzyl esters, which can be applied to the synthesis of benzyl 2-oxoacetate using 2-oxoacetic acid as the starting material [1].
| Method | Key Reagents & Conditions | Key Advantages | Considerations for this compound |
|---|---|---|---|
| Fischer Esterification [2] | Conc. H₂SO₄ (cat., 0.05 molar ratio), excess RCOOH, reflux (14 h) [2]. | Simple setup, uses inexpensive reagents. | Use minimal H₂SO₄ to avoid polymerization of benzyl alcohol or decomposition of the alpha-keto acid [2]. |
| Enzymatic (Lipase) Transesterification [3] | Novozym 435 (immob. lipase), Vinyl acetate (acyl donor), n-heptane, 50°C [3]. | High selectivity, mild conditions, avoids strong acids. | Ideal for protecting acid- or base-sensitive substrates like alpha-keto acids. |
| Benzyl Chloride Route [2] | BnCl, Sodium salt of acid, Phase-Transfer Catalyst (PTC) [2]. | Goes to completion, avoids equilibrium issues. | Requires handling of lachrymatory BnCl; must generate sodium 2-oxoacetate. |
| Pd-Catalyzed C-H Acyloxylation [1] | Pd catalyst, Toluene, O₂ (1 atm) [1]. | Atom-economical, uses simple hydrocarbons. | Palladium catalyst cost; potential sensitivity of alpha-keto acid to oxidants. |
| Oxidative Esterification (Metal-Free) [4] | [EMIM]OAc (ionic liquid), O₂ (2 MPa), 110°C [4]. | Metal-free, oxidant is O₂, ionic liquid is recyclable. | High pressure/temperature; stability of alpha-keto acid under basic ionic liquid conditions. |
This protocol is adapted from a lab-scale synthesis of benzyl acetate, with critical modifications for handling the sensitive this compound [2].
This green chemistry approach uses a commercially available immobilized lipase, ideal for acid-sensitive substrates [3].
The following diagram illustrates the decision-making pathway for selecting the optimal synthetic method based on your project's requirements.
This protocol describes an optimized, environmentally benign method for the synthesis of 2-oxo-dihydropyrimidines via the Biginelli reaction, using methyl arenes (a benzyl derivative) and in situ generated urea [1].
The diagram below illustrates the streamlined, one-pot experimental workflow for this synthesis.
The table below summarizes the key advantages and optimized parameters of this green synthesis method.
| Feature | Optimization & Benefit |
|---|---|
| Catalyst | Lactic acid; invaluable, bio-based, low-cost, and environmentally benign [1]. |
| Conditions | Solvent-free & aerobic; reduces environmental impact, lowers cost, and improves safety [1]. |
| Reaction Time | Shorter duration; increases efficiency and throughput [1]. |
| Product Isolation | Easy & chromatography-free; high yield achieved through simple purification, ideal for scale-up [1]. |
| Functional Group Tolerance | Broad tolerance for distinct functional groups; allows for diverse product synthesis [1]. |
The table below summarizes the available data for this compound hydrate, which can serve as a reference for your experiments.
| Property | Description |
|---|---|
| IUPAC Name | This compound hydrate [1] |
| Physical Form | Pale-yellow to Yellow-brown Liquid [1] |
| Purity | 95% [1] |
| Storage Temperature | -20°C [1] |
| Signal Word | Warning [1] |
While specific methods for this compound are not detailed in the search results, the following workflow outlines common steps for purifying an organic compound. You can adapt this framework by filling in the specifics for your material.
Here are some common challenges and solutions, generalized for organic compound purification.
| Question/Issue | Possible Cause & Solution |
|---|
| Low Product Purity | Cause: Incomplete reaction or side products. Solution: Optimize reaction conditions (temperature, catalyst). Consider a different purification technique (e.g., switch from distillation to chromatography) [2]. | | Low Yield After Chromatography | Cause: Poor adsorption to the stationary phase or degradation. Solution: Fine-tune the mobile phase (solvent ratio). Avoid overly acidic or basic conditions if the compound is labile. Ensure the sample is fully dissolved and free of particulates. | | Compound Decomposition | Cause: Instability at room temperature or in solution. Solution: The supplier recommends storage at -20°C [1]. Perform all purification steps quickly and at lower temperatures if possible. |
To find more specific purification details, you could try these approaches:
The most direct information comes from a supplier's specification sheet, which provides basic storage guidelines [1].
| Property | Specification |
|---|---|
| Recommended Storage | Inert atmosphere, 2-8°C (cold-chain) [1] |
| CAS No. | 52709-42-9 [1] |
| Molecular Formula | C₉H₈O₃ [1] |
| Synonyms | Benzyl glyoxylate [2] |
Benzyl 2-oxoacetate contains both a glyoxylate group (2-oxo) and a benzyl ester. The glyoxylate group is highly reactive and susceptible to oxidation and nucleophilic attack, while the benzyl ester can be sensitive to hydrolysis and strong bases [3] [4].
For troubleshooting experimental issues, consider the following common problems and solutions:
| Problem | Potential Causes & Solutions |
|---|---|
| Formation of Precipitates or Polymers | The glyoxylate group can undergo self-condensation or polymerization. Solution: Use high-purity material, avoid prolonged exposure to room temperature, and use fresh solvent for each experiment. |
| Unexpected Degradation in Reactions | May be sensitive to hydrolysis or oxidation. Solution: Ensure anhydrous reaction conditions, use an inert atmosphere (e.g., nitrogen or argon glove box), and add appropriate antioxidants. |
| Low Purity or Yield | Degradation during storage or handling. Solution: Confirm storage compliance, briefly bring to room temperature in a desiccator before opening, and avoid repeated freeze-thaw cycles by storing in small, single-use aliquots. |
You can adapt this general High-Performance Liquid Chromatography (HPLC) protocol to monitor the stability of this compound in your solutions over time.
The diagram below outlines a recommended workflow to minimize degradation during a typical experiment.
The table below summarizes common issues and solutions based on general benzylation chemistry, which you can adapt and test for your specific reaction.
| Problem Area | Common Issues | Potential Solutions & Optimization Strategies |
|---|
| Reaction Conditions | • Incomplete conversion • Side reactions | • Use anhydrous solvents (DMF, THF) under inert atmosphere (Ar, N₂) [1] • Optimize stoichiometry (e.g., 1.5-2.0 equiv. of alkylating agent) [1] • Use catalysts (e.g., NaI, tetra-n-butylammonium iodide) to accelerate reaction [1] • Monitor reaction progress with TLC [1] | | Activation of hydroxyl group | • Poor leaving group ability of -OH | • Use strong base (e.g., NaH, 2.0 equiv.) for deprotonation to form a more reactive alkoxide [1] • For base-sensitive compounds, use alternative reagents: Benzyl trichloroacetimidate (acidic conditions) or 2-Benzyloxy-1-methylpyridinium triflate (neutral conditions) [1] [2] | | Work-up & Purification | • Low yield due to product loss • Impure final product | • Quench excess base/reagents at 0°C (e.g., with excess triethylamine) [1] • Perform multiple extractions with ethyl acetate [1] • Wash organic layer with brine and dry over Na₂SO₄ or MgSO₄ [1] • Purify final product using silica gel column chromatography [1] |
Here are detailed protocols for two common benzylation methods you can use as a starting point for your optimization.
This is a standard base-catalyzed method [1].
For substrates sensitive to strong bases, you can use 2-Benzyloxy-1-methylpyridinium triflate [1] [2]. This stable, neutral salt converts alcohols into benzyl ethers upon warming, often in very good yields, and provides a different pathway that may avoid your specific yield issues.
The following diagram outlines a logical approach to diagnosing and addressing low reaction yields.
| Property | Value / Description | Source / Context |
|---|---|---|
| CAS Number | 52709-42-9 | [1] |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Purity | >98% | Available from commercial suppliers [1]. |
| Analog Data | Benzyl acetate has low water solubility (~1605 mg/L at 20°C). This suggests benzyl 2-oxoacetate may also be poorly soluble in water. | [2] |
Since direct data is unavailable, these protocols can help you determine and overcome solubility challenges in the lab.
This standard method helps you establish a baseline solubility profile for your batch of this compound.
For cell-based assays, you often need a concentrated stock solution in a solvent that is miscible with aqueous buffers.
The workflow below summarizes the decision-making process for these protocols.
Q1: The compound precipitates when I dilute my DMSO stock into the aqueous buffer. What can I do? This is a common issue. You can try:
Q2: Are there any safety concerns I should be aware of? While specific toxicity data for this compound is not provided, you should treat it with caution. Related compounds like benzyl acetate show acute oral toxicity (LD50 ~2-4 g/kg in rats) [2]. Always:
Q3: I cannot get it to dissolve in any solvent I've tried. What now?
This guide addresses frequent problems encountered during the hydrolysis of benzyl esters, drawing parallels from established chemical and enzymatic hydrolysis methods.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Incomplete Hydrolysis | Inefficient catalyst [1]; Sub-optimal temperature/duration [1]; Insufficient mixing [2] | Optimize catalyst type/loading [1]; Increase temperature/reaction time [1]; Ensure adequate stirring (e.g., 300 rpm) [2] |
| Product Degradation | Overly harsh conditions (e.g., strong acid/base, excessive heat) [1] | Switch to milder catalysts (e.g., solid acids, enzymes) [1] [2]; Lower reaction temperature [1] |
| Low Product Purity / Unwanted By-products | Impure starting material; Side reactions [1] | Use purified reagents; Implement optimized workup (separation, washing, drying) [1] |
| Emulsion Formation During Workup | Surfactant-like properties of reaction mixture | Manage an Emulsion: Techniques include low-speed stirring, filtration, or use of brine solution [3]. |
| Low/Inconsistent Yield | Sub-optimal reaction conditions is a primary cause [4] | Employ Systematic Optimization: Replace One-Factor-at-a-Time (OFAT) with Design of Experiments (DoE) [4]. |
Here are detailed methodologies for key approaches mentioned in the troubleshooting guide.
This protocol is adapted from a patent on benzyl acetate synthesis (running the reaction in reverse) and highlights the use of a heterogeneous catalyst for easier separation [1].
This method uses lipases in aqueous solution, offering a mild and selective alternative to chemical hydrolysis [2].
This statistical approach is far more efficient than One-Factor-at-a-Time (OFAT) for finding optimal conditions [4].
The workflow for this systematic approach can be visualized as follows:
Q: What are the key advantages of using enzymatic hydrolysis over traditional chemical methods? A: Enzymatic hydrolysis operates under mild conditions (neutral pH, lower temperatures), which minimizes product degradation and unwanted side reactions. It also offers high selectivity, does not require corrosive acids or bases, and immobilized enzymes can be easily separated and reused, simplifying downstream processing [2].
Q: My reaction seems to stall before completion. How can I drive it to full conversion? A: First, ensure the reaction is being monitored with a precise analytical method like HPLC. You can try increasing the reaction time or temperature within the stability limits of your product. Consider increasing catalyst loading or using a more efficient catalyst system. For equilibrium-limited reactions, removing one of the products (e.g., the alcohol) as it forms can help drive the reaction forward.
Q: Why should I use DoE instead of the simpler OFAT method? A: While OFAT is intuitive, it is inefficient and often misses the true optimum because it cannot account for interactions between factors (e.g., how the ideal temperature might change with different catalyst loadings). DoE systematically explores the entire parameter space with fewer experiments, revealing these complex interactions and leading to a more robust and optimized process [4].
The table below summarizes the basic identification and handling information for this compound.
| Property | Description |
|---|---|
| CAS Number | 52709-42-9 [1] [2] |
| Molecular Formula | C₉H₈O₃ [2] |
| SMILES | O=C(OCC₁=CC=CC=C₁)C=O [2] |
| Molecular Weight | 164.16 g/mol [2] |
| Storage | Inert atmosphere, 2-8°C (Cold-chain required) [2] |
| Purity/Specification | Not specified in search results |
The specific side products of this compound are not detailed in the search results. However, its molecular structure contains two highly reactive sites that can guide your troubleshooting. The diagram below illustrates the potential reactivity and degradation pathways you may encounter.
The benzyl group (C₆H₅CH₂-) has a carbon atom adjacent to the ring that is particularly reactive [3].
The 2-oxoacetate (α-keto ester) group is a key functional group that combines the reactivity of both a ketone and an ester [4].
| Question/Symptom | Potential Cause | Suggested Action |
|---|---|---|
| Unexpected low yield or new spots on TLC. | Decomposition due to instability; competing side reactions at the keto or ester group. | Ensure strict cold-chain storage [2]; run reaction under inert atmosphere [2]; check for moisture. |
| Formation of acidic byproducts (e.g., benzoic acid). | Oxidation of the benzylic position [3]. | Check for inadvertent exposure to oxidizers; use anhydrous, peroxide-free solvents. |
| The reaction is highly reactive with low selectivity. | Strong background reaction; the keto group is a highly reactive electrophile [4]. | Try lower reaction temperatures; use catalytic systems to control selectivity [4]. |
| The product is unstable upon isolation. | Susceptibility to hydrolysis or thermal degradation. | Avoid aqueous work-up if possible; use mild purification techniques (e.g., low-temperature chromatography). |
The synthesis of benzyl 2-oxoacetate derivatives can be achieved via a "click chemistry" one-pot, three-component reaction. The following table summarizes the synthesis and characterization data for two closely related compounds from a published study [1]:
| Property | Methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (1) | Ethyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (2) |
|---|---|---|
| Synthesis Yield | >91% | >91% |
| ¹H NMR (δ, ppm) | 4.93 (s, 2H, CH₂), 3.83 (s, 3H, OCH₃) | 4.93 (s, 2H, CH₂), 4.28 (q, 2H, OCH₂), 1.28 (t, 3H, CH₃) |
| ¹³C NMR (δ, ppm) | 52.7 (OCH₃), 161.5 (C=O ester), 158.1 (C=O ketone) | 61.9 (OCH₂), 14.5 (CH₃), 161.7 (C=O ester), 158.2 (C=O ketone) |
| FT-IR (cm⁻¹) | 1742 (C=O ester), 1676 (C=O ketone) | 1743 (C=O ester), 1676 (C=O ketone) |
| Crystal Structure | Stabilized by intermolecular hydrogen bonding (H7⋯O1) | Stabilized by intermolecular hydrogen bonding (O3–H9) |
Scaling up a laboratory synthesis requires careful planning to maintain safety, efficiency, and product quality. Here is a guide to key considerations and potential solutions to common problems.
Q1: How can we improve the environmental footprint and cost-efficiency during scale-up?
Q2: What are common bottlenecks in scaling up chemical processes, and how can they be addressed?
Q3: Our yield drops at a larger scale, or we see new impurities. What could be the cause?
The following is an adapted methodology for synthesizing a this compound derivative based on the literature [1].
Synthesis of Ethyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate (2)
For scaling up specialized pharmaceutical compounds, partnering with a Contract Development and Manufacturing Organization (CDMO) can be highly beneficial. CDMOs offer expertise in [6]:
Here are answers to common purification challenges:
FAQ 1: How can I improve the separation of benzyl 2-oxoacetate from closely related impurities? If a single column does not provide sufficient resolution, consider Serial Column Coupling (SCC). This technique combines two columns with different stationary-phase chemistries (e.g., a C18 column serially coupled with a phenyl-hexyl or cyano column) to fine-tune selectivity. This creates a new combined selectivity that can separate critical peak pairs a single column cannot resolve [1].
FAQ 2: My target compound has weak UV absorption. How can I enhance detection for trace impurities? For trace analysis, a derivatization approach can be highly effective. Using a derivatization reagent like 1-(4-Nitrophenyl)piperazine (4-NPP) can cause a red shift in the UV maximum of the derivative to a longer wavelength (e.g., ~392 nm). This minimizes interference from the main drug substance and related impurities, which typically have weak absorption in that region, thereby improving detection specificity and sensitivity [2].
FAQ 3: What is a key factor to consider when using serially coupled columns in a gradient method? Unlike isocratic methods, the order of the columns is critical in gradient elution. A general best practice is to place the less retentive column first, followed by the more retentive one. If the more retentive column is placed first, the compounds will reach the second column in a much stronger mobile phase, potentially eliminating any retention on the second column and defeating the purpose of coupling [1].
The following table outlines common issues and evidence-based solutions derived from recent scientific literature.
| Problem | Possible Cause | Solution / Recommended Action |
|---|---|---|
| Poor separation from complex mixtures | Single column chemistry lacks sufficient selectivity for all components. | Use Serially Coupled Columns (SCC) with different chemistries (e.g., C18 + Biphenyl) to maximize selectivity differences [1]. |
| Low detection sensitivity for trace impurities | Matrix interference from the main drug substance or low native UV absorbance. | Employ a derivatization protocol with a reagent like 4-NPP to shift detection to a less interfering wavelength (e.g., 392 nm) [2]. |
| Insufficient resolution of critical peak pairs | Method conditions are not fully optimized for the specific column setup. | For SCC, use interpretive software and algorithms to model and optimize the combination of column type, length, order, and gradient conditions [1]. |
| Low reaction efficiency in derivatization | Suboptimal reaction conditions (time, temperature, catalyst). | Systematically optimize parameters using Design of Experiments (DoE). Using Potassium Iodide (KI) as a catalyst can improve derivatization efficiency for certain halides [2]. |
Here are detailed methodologies for the advanced techniques mentioned in the guides.
This method is adapted from work on amlodipine impurity profiling [1].
Materials:
Procedure:
This method is based on a procedure for determining benzyl halides [2].
Materials:
Procedure:
The following diagram illustrates the decision-making workflow for selecting the appropriate advanced purification strategy.
Q1: My synthesis of a benzyl 2-oxoacetate derivative yields a black, tarry substance instead of a clear oil. What could have gone wrong? A: This is typically a sign of decomposition due to excessive heating or localized overheating.
Q2: I am observing multiple unknown spots on my TLC that are more polar than my desired product. What are these and how can I minimize them? A: These spots likely represent hydrolyzed or oxidized by-products.
Q3: After purification, my compound appears pure by TLC but the NMR spectrum shows impurities. What is the likely source? A: This often points to residual solvents or plasticizers leaching from laboratory equipment.
The table below summarizes a synthesis method for a structurally related compound, Benzyl 2-hydrazinyl-2-oxoacetate, based on the retrieved molecular identifier [1]. This protocol is adapted from general esterification and hydrazination techniques.
| Step | Parameter | Description & Quantitative Data | Critical Control Points |
|---|---|---|---|
| 1 | Esterification | React oxalyl chloride with benzyl alcohol in dry DCM (1:1 mol eq.) at 0°C to RT for 12h. | Use anhydrous conditions and scavenge released HCl with a base like Et₃N or DIPEA. |
| 2 | Hydrazination | Slowly add hydrazine hydrate (1.1 mol eq.) to the ester from Step 1 in dry THF at -20°C. Stir for 4h. | Crucial: Maintain low temperature to avoid over-reaction or decomposition. Monitor by TLC. |
| 3 | Work-up | Dilute with ethyl acetate. Wash sequentially with 10% citric acid (2x), sat. NaHCO₃ (2x), and brine (1x). | Check aqueous washes to ensure complete removal of acids/bases. |
| 4 | Purification | Purify the crude product by flash chromatography using a Hexane/Ethyl Acetate gradient (from 50:50 to 0:100). | The compound is often sensitive; use a slightly acidic or neutral silica gel and minimize air exposure. |
The following diagram outlines the logical workflow for the synthesis and handling of sensitive this compound derivatives, incorporating key decision points and hazard controls.
The workflow ensures that quality control (TLC) is a central decision point, and a feedback loop is in place to address purification failures by leveraging the troubleshooting guide.
The following table consolidates general guidelines for handling sensitive compounds, inferred from the instability issues noted in the troubleshooting section. Always consult the Safety Data Sheet (SDS) for your specific compound.
| Aspect | Recommendation | Rationale |
|---|---|---|
| Short-Term Storage | Sealed vial, in a desiccator, at -20°C. | Protects from moisture and thermal degradation. |
| Long-Term Storage | Under an inert atmosphere (Argon), in the dark, at -40°C or lower. | Prevents oxidation and light-induced decomposition. |
| Handling | Perform all operations in a glovebox or under a nitrogen blanket. | Minimizes exposure to air and moisture. |
| Weighing | Use pre-cooled glassware and work quickly in a controlled environment. | Reduces the time the compound is exposed to ambient conditions. |
Modern catalyst development leverages advanced computational frameworks to streamline the discovery process. The following table summarizes the core components of one such approach, CatDRX, which can be adapted for various catalytic systems [1].
| Component | Description | Application in Troubleshooting |
|---|---|---|
| Reaction-Conditioned VAE | A generative AI model that designs catalyst structures based on specific reaction conditions (reactants, reagents, products) [1]. | Generating novel catalyst candidates when standard options fail or to explore a broader chemical space. |
| Predictive Performance Module | Predicts key performance metrics like reaction yield for candidate catalysts [1]. | Providing a preliminary activity assessment to prioritize catalysts for costly experimental testing. |
| Pre-training & Fine-tuning | Model is first trained on a broad reaction database (e.g., Open Reaction Database), then specialized with smaller, target-reaction datasets [1]. | Improving prediction accuracy and generative relevance for specific reaction types like oxidations or esterifications. |
| Knowledge Filtering & Validation | Generated candidates are filtered by chemical knowledge/synthesizability and validated with computational chemistry (e.g., DFT) [1]. | Ensuring proposed catalysts are chemically plausible and have a mechanistic basis for activity. |
While not specific to your compound, these principles from the literature can guide problem-solving.
The provided search results include a synthesis protocol for benzylating hydroxyl groups, a common protective group strategy in organic synthesis [3]. This standard procedure can be a useful reference for researchers working on related transformations.
Protocol: Benzylation of Hydroxyl Groups by Williamson Reaction [3]
What are the key advantages of using a TEMPO-supported Deep Eutectic Solvent (DES) system? A TEMPO-DES system combines the excellent catalytic activity of TEMPO for alcohol oxidation with the benefits of DES, such as being more environmentally friendly, cost-effective, and having low vapor pressure. Crucially, it addresses the common problem of catalyst separation, as the DES can be easily recovered and reused without a significant loss of activity [2].
How can machine learning assist in catalyst optimization? Machine learning, particularly artificial neural networks (ANNs) and generative models, can model complex, non-linear relationships between catalyst properties and performance outcomes. This allows researchers to predict catalyst performance, optimize multiple reaction variables simultaneously, and even generate novel, high-potential catalyst structures, significantly reducing experimental time and resources [1] [4].
The table below summarizes key parameters from studies that analyzed metabolites containing functional groups similar to those in benzyl 2-oxoacetate (such as carboxylic acids and keto-acids).
| Metabolite Category | Example Metabolites | Derivatization Agent | LC Column | Key MS Parameters (Q1/Q3) | Source |
|---|
| TCA Cycle Intermediates | Citrate, 2-Ketoglutarate | OBHA | Fusion-RP | Citrate: 508/91.2, 508/385 2-KG: 462/91.2, 462/339 | [1] | | Glycolysis-derived | Pyruvate, Lactate | OBHA | Fusion-RP | Pyruvate: 299/181 Lactate: 196/91.2 | [1] | | Amino Acids | Glutamate, Aspartate | OBHA | Fusion-RP | Glutamate: 253/91.2 Aspartate: 344/91.2 | [1] | | Underivatized Acids | Aspartate | Not Applicable | Fusion-RP | 131.9/88.1 (Negative Mode) | [1] |
A versatile LC-MS/MS approach from the search results highlights that derivatization is often crucial for analyzing polar metabolites like keto-acids. The use of a Fusion-RP column is emphasized as it can resolve charged metabolites without ion-pairing reagents, which can contaminate the mass spectrometer [1]. Furthermore, a review article confirms that derivatization of carboxylic acids is a common strategy to improve their chromatographic separation and detection sensitivity in LC analysis [2].
To create a comprehensive guide for this compound, you may need to consult specialized analytical databases or primary literature. Here is a suggested workflow to bridge the current information gap:
The table below summarizes the identified information for benzyl 2-oxoacetate from chemical suppliers.
| Property | Value |
|---|---|
| CAS Number | 52709-42-9 [1] [2] |
| Molecular Formula | C₉H₈O₃ [1] [2] |
| Molecular Weight | 164.16 g/mol [1] [2] |
| Purity | >98% [1] |
| SMILES | O=C(OCC1=CC=CC=C1)C=O [1] [2] |
| Storage | Inert atmosphere, 2-8°C [2] |
To develop the HPLC purity method you need, I suggest the following steps:
The diagram below outlines a general method development workflow you can follow, based on common practices for analyzing similar small organic molecules.
The following table summarizes the key crystallographic and geometric parameters for two compounds based on benzyl 2-oxoacetate. Compound I is benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate [1], while the Triazole Derivative is methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate [2].
| Parameter | Compound I (Benzyl 2-oxo-1,2-dihydroquinoline-4-carboxylate) | Triazole Derivative (Methyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate) |
|---|---|---|
| Chemical Formula | C₂₀H₁₅NO₃ [1] | C₁₉H₁₅N₃O₃ [2] |
| Molecular Conformation | Z-shaped conformation; benzyl and propynyl groups on opposite sides of the dihydroquinoline plane [1] | Details not specified in the abstract; structure confirmed by X-ray diffraction [2] |
| Planarity of Core Unit | Dihydroquinoline moiety is nearly planar (r.m.s. deviation 0.0164 Å); carboxyl group is coplanar (dihedral angle 1.04°) due to intramolecular C—H⋯O interaction [1] | Geometry stabilized by intramolecular hydrogen bonds (H7⋯O1) [2] |
| Intermolecular Hydrogen Bonds | C12—H12⋯O1, C16—H16⋯O1, C4—H4⋯O2 [1] | O3—H9 and H19—N1 interactions (specific atoms involved not fully detailed in abstract) [2] |
| Other Stabilizing Interactions | C—H⋯π(ring) interactions connect layers [1] | Details not specified in the abstract [2] |
| Hirshfeld Surface Analysis | H⋯H (43.3%), H⋯C/C⋯H (26.6%), H⋯O/O⋯H (16.3%) [1] | Not available |
| HOMO-LUMO Energy Gap (DFT) | 4.0319 eV (B3LYP/6–311 G(d,p) level) [1] | Not available |
Here are the methodologies used for the synthesis and analysis of the primary compound (Compound I) [1].
CrystalExplorer program was used to generate and analyze the Hirshfeld surface. The surface was plotted over the normalized contact distance ((d_{\text{norm}})) in the range of -0.3677 to 1.3896 atomic units. The two-dimensional fingerprint plots were delineated to show the contributions of different intermolecular contacts [1].The crystal packing of Compound I is stabilized by a network of intermolecular hydrogen bonds. The diagram below visualizes these key connections that form zigzag chains and corrugated layers in the crystal structure [1].
The hydrogen bonding network illustrated above is based on the geometric data published in the crystallographic study [1].
The analysis reveals that the this compound derivative (Compound I) adopts a stable, largely planar conformation in the solid state, which is stabilized by a combination of specific intermolecular hydrogen bonds and C—H⋯π interactions. The Hirshfeld surface analysis quantifies that van der Waals interactions (H⋯H, H⋯C/C⋯H) are the most significant contributors to the crystal packing. The DFT-calculated HOMO-LUMO energy gap provides insight into the compound's chemical stability and reactivity.
The table below summarizes quantitative intermolecular interaction data from crystal structures of related compounds, which are likely to share similar packing features with benzyl 2-oxoacetate derivatives.
| Compound Description | H⋯H (%) | H⋯C/C⋯H (%) | H⋯O/O⋯H (%) | Other Notable Interactions | Source Reference |
|---|---|---|---|---|---|
| Benzyl 2-oxo-1,2-dihydroquinoline-4-carboxylate | 43.3 | 26.6 | 16.3 | C⋯C (10.4%) | [1] [2] |
| 4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one | 48.8 | 29.3 | 18.9 | Not specified | [3] |
| A binuclear copper complex | 34.1 (H⋯O/O⋯H) | 23.3 (C⋯O/O⋯C) | 20.9 (O⋯O) | Nearly 80% of contacts involve oxygen atoms | [4] |
| An organic hydrate complex | 52.1 | 23.8 | 11.2 | - | [5] |
The Hirshfeld surface analysis cited in these studies follows a standardized computational protocol. Here is a detailed breakdown of the methodology:
d_norm property, a normalized contact distance. The color convention is:
d_e (external) and d_i (internal) for every point on the surface. These plots are decomposed to quantify the percentage contribution of each interaction type [1] [6].The diagram below outlines the key steps in performing a Hirshfeld surface analysis, connecting the experimental and computational stages.
Since specific data for this compound is unavailable, here are practical steps you can take:
A comprehensive study compared the accuracy of various solid-state Density Functional Theory (DFT) codes, basis sets, and pseudopotentials [1]. The key metric for comparison is the Δ-value, which is the root-mean-square energy difference (in meV/atom) between the equations of state of a given code and a high-accuracy reference (WIEN2k), averaged over a set of elemental crystals. A lower Δ-value indicates better accuracy.
The table below summarizes a selection of codes and their configurations from the study [1].
| Code | Version | Basis Set | Electron Treatment / Pseudopotential |
|---|---|---|---|
| WIEN2k | 13.1 | LAPW/APW+lo | All-electron |
| Quantum ESPRESSO | 5.1 | Plane waves | GBRV 1.2 ultrasoft |
| VASP | 5.2.12 | Plane waves | PAW 2012 |
| CASTEP | 17.2.1 | Plane waves | GBRV 1.5 ultrasoft |
| FHI-aims | 081213 | Tier2 numerical orbitals | All-electron (relativistic atomic_zora scalar) |
| ABINIT | 7.10.2 | Plane waves | GPAW PAW 0.9 (80 Ha cut-off) |
| GPAW | 0.10.0 | Grid-based | PAW 0.9 |
To create a comparison guide for benzyl 2-oxoacetate, you would typically perform calculations using multiple software and pseudopotentials, following a standardized protocol. The workflow can be summarized as follows:
The methodology for each computational setup should include these key details [1]:
Since a direct comparison for this compound is not available, here are practical steps you can take:
For a typical spectroscopic validation of a novel or synthesized compound, researchers follow a multi-technique approach. The methodologies below, while detailed in the search results for similar compounds, represent the standard protocols you would apply to benzyl 2-oxoacetate [1] [2].
The table below summarizes the types of data you would expect to collect and report for this compound.
| Spectroscopic Technique | Key Parameters/Outcomes | Purpose of Analysis |
|---|---|---|
| ¹H & ¹³C NMR | Chemical shift (δ, ppm), spin-spin coupling, integration | Determine carbon & hydrogen backbone; identify functional groups. |
| FT-IR | Wavenumber (cm⁻¹), absorption band intensity | Identify functional groups (e.g., C=O stretch) & molecular vibrations. |
| FT-Raman | Raman shift (cm⁻¹), band intensity | Complement IR data; study symmetric vibrations & molecular skeleton. |
| UV-Vis | Wavelength (nm), absorption intensity | Determine electronic properties & HOMO-LUMO energy gap. |
| Mass Spectrometry (HRMS) | m/z ratio, molecular ion peak | Confirm exact molecular mass and formula. |
| DFT Calculations | Optimized geometry, HOMO-LUMO energies, vibrational frequencies | Theoretical validation of structure & electronic properties. |
The following diagram illustrates the standard integrated workflow for experimental and computational spectroscopic validation, which is essential for confirming the structure of a compound like this compound.
Given the limited direct data on this compound found in this search, I suggest the following steps to gather the information you need: